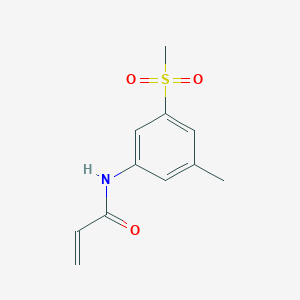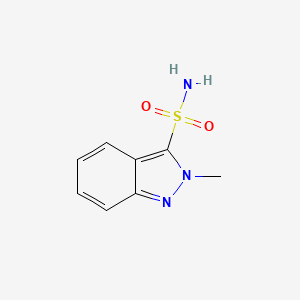![molecular formula C15H9Cl2NO3 B2644775 2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione CAS No. 321430-36-8](/img/structure/B2644775.png)
2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” is a chemical compound . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances . Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase , an enzyme that is targeted in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves a series of chemical reactions . The structure of the compounds is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . The exact synthesis process for “2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Based on ESI–MS results, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have shown significant antiviral activity . They have been used in the development of antiviral agents, with some compounds showing inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have been found to have anticancer properties . They could be used in the development of new anticancer drugs.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . They could be used in the development of drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have antioxidant properties . They could be used in the development of drugs for diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have antimicrobial properties . They could be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . They could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have antidiabetic properties . They could be used in the development of drugs for the treatment of diabetes.
Mecanismo De Acción
Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Inhibiting this enzyme can increase the level of acetylcholine, which is beneficial in conditions like Alzheimer’s disease where there is a significant decrease in acetylcholine level in the brain .
Direcciones Futuras
The future directions for the study of “2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors . This could include more detailed studies on their synthesis, mechanism of action, and potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Propiedades
IUPAC Name |
2-[(2,3-dichlorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-12-7-3-4-9(13(12)17)8-21-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKHASYPHVMQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)

![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)

![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)


![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)



